molecular formula C6H5BrN4 B037499 6-Bromoimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-84-0

6-Bromoimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B037499
CAS No.: 117718-84-0
M. Wt: 213.03 g/mol
InChI Key: PPVWNYGAZJHXFQ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 8th position of the imidazo[1,2-a]pyrazine ring system. It has a molecular formula of C6H5BrN4 and a molecular weight of 213.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves condensation reactions. One common method involves the condensation of imidazo[1,2-a]pyrazine-2-carboxylic acid with aliphatic or aromatic amines under specific reagents and conditions, such as microwave irradiation. Another approach includes multi-component condensation reactions for synthesizing derivatives of imidazo[1,2-a]pyrazines.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while cyclization can produce more complex heterocyclic compounds.

Scientific Research Applications

Comparison with Similar Compounds

6-Bromoimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazo[1,2-a]pyrazines, such as:

  • 6-Chloroimidazo[1,2-a]pyrazin-8-amine
  • 6-Fluoroimidazo[1,2-a]pyrazin-8-amine
  • 6-Iodoimidazo[1,2-a]pyrazin-8-amine

These compounds share a similar core structure but differ in the halogen atom at the 6th position. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWNYGAZJHXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151889
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117718-84-0
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Procedure 1: A mixture of 1.00 eq. of 6,8-imidazo[1,2-a]pyrazine 3 in 28% ammonia/water solution or 40% aqueous methyl amine is heated to between 80 to 90° C. for 24 hr. The resulting mixture is partitioned between CH2Cl2 and H2O. The aqueous layer is extracted with CH2Cl2 and the combined organic extracts are dried over Na2SO4. The solvent is removed under reduced pressure and the resulting residue is crystallized from ethanol to yield 4.
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